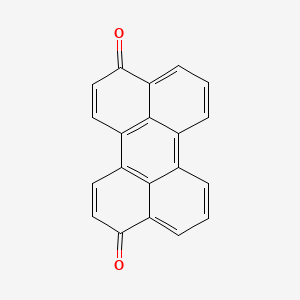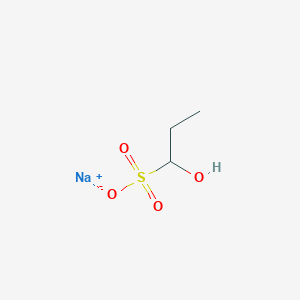
1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione is a chemical compound belonging to the benzodiazepine class. This compound is known for its diverse pharmacological properties, including anticonvulsant, anxiolytic, and muscle relaxant effects. It is structurally related to clonazepam, a well-known benzodiazepine used in the treatment of various neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione typically involves the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Cyclization: Formation of the benzodiazepine ring through cyclization reactions.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione undergoes various chemical reactions, including:
Oxidation: Conversion of the thione group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with distinct pharmacological properties .
Applications De Recherche Scientifique
1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic uses.
Medicine: Investigated for its anticonvulsant, anxiolytic, and muscle relaxant properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The compound exerts its effects primarily through the enhancement of gamma-aminobutyric acid (GABA) receptor responses. By binding to GABA(a) receptors, it increases the opening frequency of chloride ion channels, leading to hyperpolarization of neurons and inhibition of neurotransmission. This mechanism underlies its anticonvulsant and anxiolytic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clonazepam: A closely related benzodiazepine with similar pharmacological properties.
Diazepam: Another benzodiazepine used for its anxiolytic and muscle relaxant effects.
Lorazepam: Known for its potent anxiolytic and sedative properties.
Uniqueness
1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its nitro and thione groups contribute to its high potency and efficacy in various therapeutic applications .
Propriétés
Formule moléculaire |
C15H10ClN3O2S |
|---|---|
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepine-2-thione |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-4-2-1-3-10(12)15-11-7-9(19(20)21)5-6-13(11)18-14(22)8-17-15/h1-7H,8H2,(H,18,22) |
Clé InChI |
IZYKFSZYKIUTTE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)
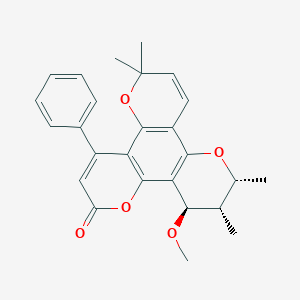


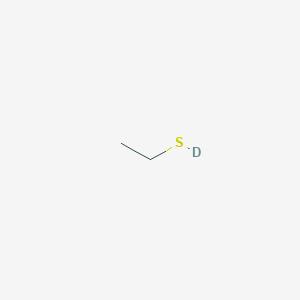
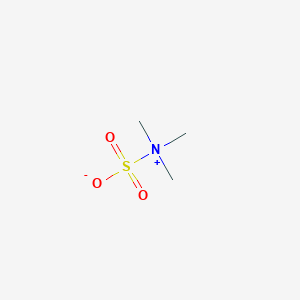
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)

![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
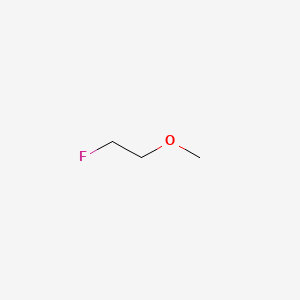
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)

